molecular formula C6H12BrN B3248259 1-(3-Bromopropyl)azetidine CAS No. 1849381-27-6

1-(3-Bromopropyl)azetidine

Cat. No.: B3248259
CAS No.: 1849381-27-6
M. Wt: 178.07
InChI Key: TYNVNNDTDRXKRL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromopropyl substituent. This compound is of significant interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The azetidine ring imparts considerable ring strain, making it a reactive intermediate in many chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of azetidine with 1,3-dibromopropane under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating nucleophilic substitution with 1,3-dibromopropane .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various substituted azetidines depending on the nucleophile used.

    Oxidation: Azetidinones.

    Reduction: Propyl-substituted azetidines.

Scientific Research Applications

1-(3-Bromopropyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)azetidine involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is driven by the ring strain in the azetidine ring, which makes it more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)azetidine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity, combined with the ring strain of the azetidine ring, makes this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-bromopropyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-3-1-4-8-5-2-6-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNVNNDTDRXKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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